molecular formula C19H21ClF2N4O B1679028 4-Piperidinemethanamine, 1-(3-chloro-4-fluorobenzoyl)-4-fluoro-N-((5-methyl-2-pyrimidinyl)methyl)- CAS No. 635323-95-4

4-Piperidinemethanamine, 1-(3-chloro-4-fluorobenzoyl)-4-fluoro-N-((5-methyl-2-pyrimidinyl)methyl)-

Cat. No. B1679028
M. Wt: 394.8 g/mol
InChI Key: O=C(C1=CC=C(F)C(Cl)=C1)N2CCC(CNCC3=NC=C(C)C=N3)(F)CC2
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Description

NLX-101, also known as F-15,599, is a novel compound that activates serotonin 5-HT1A receptors with exceptional selectivity, having over 1000-fold higher affinity for this target over other receptors. In addition, NLX-101 is a 'biased agonist' at 5-HT1A receptors, preferentially activating 5-HT1A receptors in those brain regions that control mood and cognition.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

The study on "Preclinical pharmacology and pharmacokinetics of CERC‐301" by Garner et al. (2015) explores a compound with a somewhat similar molecular structure, focusing on its pharmacodynamic and pharmacokinetic properties. This research aims to develop a translational approach to guide dose selection in clinical trials for major depressive disorder, highlighting the importance of such compounds in developing therapeutic strategies for psychiatric conditions. The study demonstrates the compound's high-binding affinity specific to GluN2B with no off-target activity, underscoring its potential in clinical applications (Garner et al., 2015).

Disposition and Metabolism Studies

Another study, "Disposition and Metabolism of [14C]SB-649868" by Renzulli et al. (2011), investigates the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, showcasing the process of identifying and characterizing metabolites for a compound under development for insomnia treatment. This study provides a comprehensive analysis of how a compound is metabolized and eliminated in humans, contributing to the understanding of pharmacokinetics essential for drug development (Renzulli et al., 2011).

Receptor Occupancy Studies

The research on "5-Hydroxytryptamine1A receptor occupancy by novel full antagonist" by Rabiner et al. (2002) delves into the occupancy of 5-HT(1A) receptors by a novel antagonist, indicating the compound's potential applications in treating anxiety and mood disorders. Such studies are crucial for understanding the therapeutic potentials of new compounds, particularly in the field of neuropharmacology and mental health (Rabiner et al., 2002).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAXKNFGOFTGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029377
Record name (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinemethanamine, 1-(3-chloro-4-fluorobenzoyl)-4-fluoro-N-((5-methyl-2-pyrimidinyl)methyl)-

CAS RN

635323-95-4
Record name (3-Chloro-4-fluorophenyl)[4-fluoro-4-[[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635323-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name F-15599
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F-15599
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name F-15599
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83481Y1YCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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